molecular formula C13H22ClNO B12733623 3-Methyl-2-((propylamino)methyl)-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride CAS No. 88364-08-3

3-Methyl-2-((propylamino)methyl)-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride

Cat. No.: B12733623
CAS No.: 88364-08-3
M. Wt: 243.77 g/mol
InChI Key: SSNRDVLWGYHCLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-((propylamino)methyl)-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pentalenone core with a propylamino substituent. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-((propylamino)methyl)-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride typically involves multiple steps. One common approach is the condensation of a suitable pentalenone precursor with a propylamine derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-((propylamino)methyl)-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The propylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

3-Methyl-2-((propylamino)methyl)-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It may be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-2-((propylamino)methyl)-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The propylamino group can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-benzothiazolinone hydrazone hydrochloride: Another compound with a similar core structure but different substituents.

    2-((Propylamino)methyl)-3,4,5,6-tetrahydro-1(2H)-pentalenone: Lacks the methyl group at the 3-position.

    3-Methyl-2-((ethylamino)methyl)-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride: Similar structure with an ethylamino group instead of a propylamino group.

Uniqueness

3-Methyl-2-((propylamino)methyl)-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

88364-08-3

Molecular Formula

C13H22ClNO

Molecular Weight

243.77 g/mol

IUPAC Name

3-methyl-2-(propylaminomethyl)-3,4,5,6-tetrahydro-2H-pentalen-1-one;hydrochloride

InChI

InChI=1S/C13H21NO.ClH/c1-3-7-14-8-12-9(2)10-5-4-6-11(10)13(12)15;/h9,12,14H,3-8H2,1-2H3;1H

InChI Key

SSNRDVLWGYHCLW-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1C(C2=C(C1=O)CCC2)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.